2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
The synthesis of 2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Chemical Reactions Analysis
2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE include other thienopyrimidine derivatives, such as:
3-Thiophenecarboxylic acid derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a fused thiophene and pyrimidine ring system but differ in the position of the nitrogen atoms.
The uniqueness of 2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21N3O3S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O3S/c1-14-10-15(2)12-17(11-14)26-22(28)21-19(8-9-30-21)25(23(26)29)13-20(27)24-18-7-5-4-6-16(18)3/h4-12H,13H2,1-3H3,(H,24,27) |
InChI Key |
IXYONSLTXCNADH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC(=C4)C)C)SC=C3 |
Origin of Product |
United States |
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